![molecular formula C10H12N6O2S B2608499 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide CAS No. 338405-49-5](/img/structure/B2608499.png)
N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide
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Overview
Description
“N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 338405-49-5. It has a molecular weight of 280.31 and its IUPAC name is N’- [2- (1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N6O2S/c11-10 (6-16-8-12-7-13-16)14-15-19 (17,18)9-4-2-1-3-5-9/h1-8,14-15H,11H2 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Scientific Research Applications
Synthesis and Antibacterial Activity
N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide and its derivatives have been extensively researched for their synthesis and antibacterial activities. These compounds, including various 1,2,4-triazole heterocycles, have shown promising antimicrobial activity against bacteria, molds, and yeasts. The synthesis involves complex reactions starting from 2-methylbenzimidazole and results in compounds like N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides, which have been tested for their antimicrobial properties (Tien et al., 2016).
Biological Activity and Synthesis of Triazole-bearing Benzimidazole Derivatives
The synthesis of N'-(arylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide and 4-aryl-5-((2-methyl-1H-benzimidazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol derivatives has been reported. These compounds, synthesized by incorporating aromatic and heterocyclic substituents on 2-methyl-1H-benzimidazole, have been found to exhibit significant biological activity against bacteria and fungi, comparable to that of standard drugs like kanamycin (Ansari et al., 2011).
Microwave-mediated Synthesis and Biological Applications
The compounds derived from this compound have also been synthesized using microwave-mediated methods. These methods have been utilized for constructing various heterocycles pendent to benzothiazole and benzimidazole ring systems, showcasing the versatility of these compounds in chemical synthesis. The resulting compounds have applications in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others (Darweesh et al., 2016).
UV Protection and Antimicrobial Properties
This compound derivatives have been utilized in the textile industry for their functional properties. Compounds like hot three 4-(5-methyl-4-(1-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamides have been used as azo dyes for cotton fabrics, providing UV protection and antibacterial properties, which add functional and practical advantages to the fabric (Mohamed et al., 2020).
Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene Derivatives
Compounds like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and characterized, showcasing their effectiveness as antimicrobial agents. These compounds, derived from this compound, have been tested and evaluated, demonstrating their potential in antimicrobial applications (Al‐Azmi & Mahmoud, 2020).
Synthesis of Benzimidazole Derivatives and their Antiproliferative Properties
Benzimidazole derivatives linked with 1,2,4-triazole pharmacophore have shown significant growth inhibition in renal cancer cell lines. The compounds exhibit flexible linkages and have been screened for in vitro anti-proliferative activity, marking their importance in cancer research and potential therapeutics (Sahay & Ghalsasi, 2017).
Safety and Hazards
properties
IUPAC Name |
N'-(benzenesulfonamido)-2-(1,2,4-triazol-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10(6-16-8-12-7-13-16)14-15-19(17,18)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSZADECDPRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(CN2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/CN2C=NC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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